

Gandotinib clinical trial endpoints MPN-SAF TSS

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Gandotinib

CAS No.: 1229236-86-5

Cat. No.: S548077

[Get Quote](#)

MPN-SAF TSS Assessment Protocol

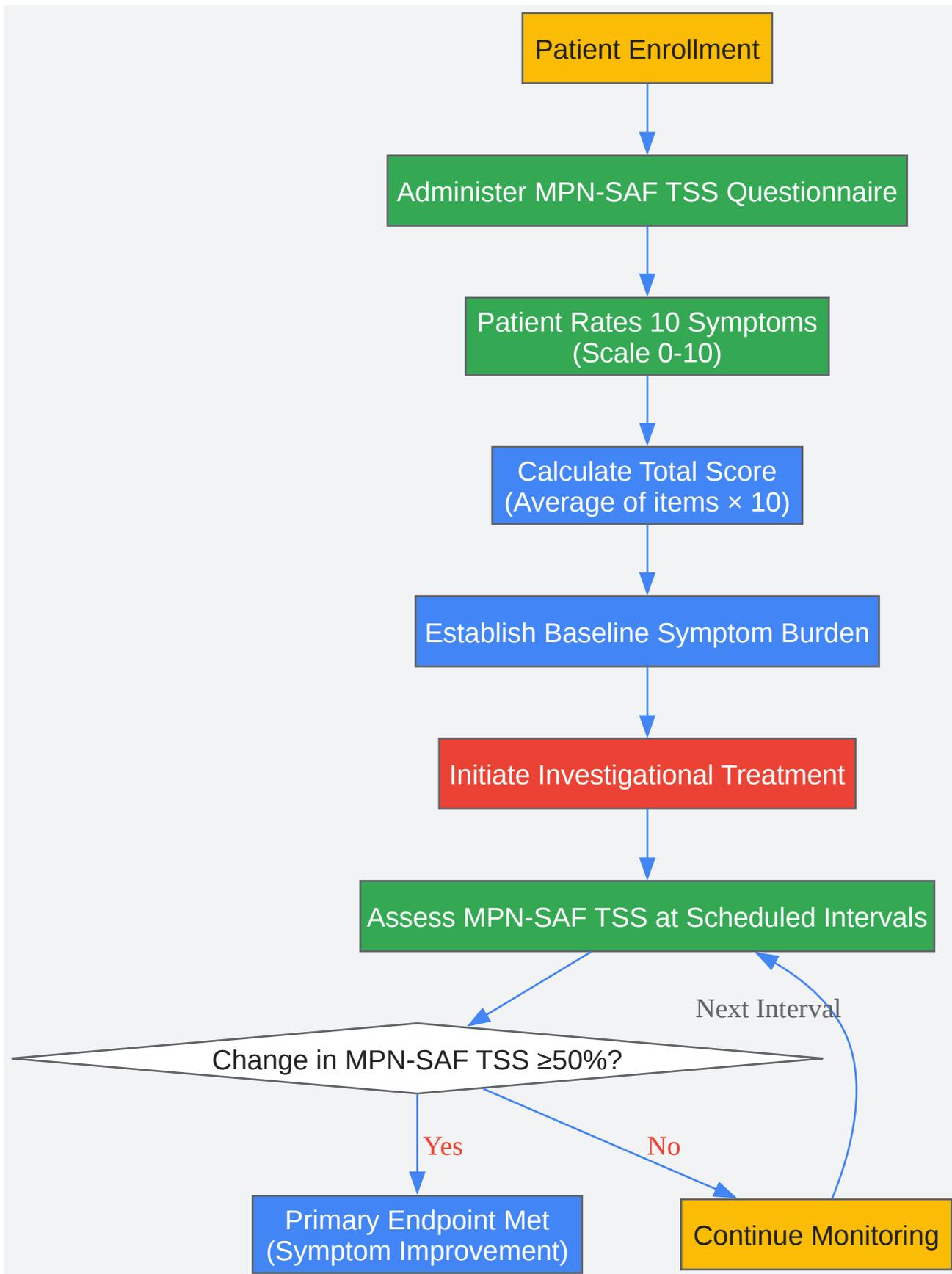
The MPN-SAF TSS is a validated, patient-centric instrument designed to quantify the burden of symptoms in MPNs. Its application is critical for evaluating the effectiveness of therapies like **Gandotinib** in clinical trials and practice.

- **Instrument Composition:** The MPN-SAF TSS is an abbreviated 10-item instrument derived from longer, validated questionnaires [1]. It assesses the following symptoms over the prior period:
 - Fatigue
 - Concentration problems
 - Early satiety
 - Inactivity
 - Night sweats
 - Itching (Pruritus)
 - Bone pain
 - Abdominal discomfort
 - Weight loss
 - Fever [2] [1]
- **Scoring System:** For each symptom, patients score their severity on a scale from **0 (absent or as good as it can be) to 10 (worst imaginable or as bad as it can be)** [2] [1].
- **Total Score Calculation:** The MPN-SAF TSS is computed as the average of the scores from the 10 items, multiplied by 10. This yields a **total score ranging from 0 to 100**, with higher scores indicating

a greater symptom burden [1]. The score can be calculated if a patient has completed at least 6 of the 10 items.

- **Clinical Interpretation:** A score of ≥ 4 on an individual symptom is generally considered "clinically deficient" and meaningful. Symptoms are often categorized as "moderate" (scores 4-6) or "severe" (scores 7-10) [2] [1]. A **reduction of $\geq 50\%$ in the total MPN-SAF TSS** is a significant indicator of clinical improvement, as used in the **Gandotinib** trials [3].

The diagram below illustrates the workflow for administering the MPN-SAF TSS and interpreting its results in a clinical trial setting.



Click to download full resolution via product page

Gandotinib Trial Design and Key Findings

The following table details the design of the key **Gandotinib** clinical trial and its central findings regarding efficacy and safety.

Aspect	Details
Study Identifier	NCT01134120 [3]
Study Phase & Design	Phase 1 (dose-escalation) and Phase 2 (single-arm, outpatient) [4] [3].
Patient Population	Adults with JAK2 V617F-positive Primary Myelofibrosis (PMF), Polycythemia Vera (PV), or Essential Thrombocythemia (ET) [4] [3].
Dosing Regimen	120 mg, administered orally once daily [4].
Primary Efficacy Endpoint	Overall Response Rate (ORR), defined per disease-specific criteria [4].
Key Secondary Endpoints	≥50% reduction in spleen length (palpable); ≥50% reduction in MPN-SAF TSS; safety and tolerability [3].
Key Symptom Efficacy	52% (11/21) of evaluable patients on ≥120 mg achieved a ≥50% reduction in MPN-SAF TSS at 12 weeks [3].
Key Safety Findings	Most frequent any-grade TEAEs: diarrhea (55.3%) and nausea (42.1%), mostly Grade 1. Most frequent Grade 3/4 TEAE: anemia (11.6%) [4] [3].

Application Notes for Drug Development Professionals

- **Patient Population Selection:** The efficacy of **Gandotinib** is highly dependent on the JAK2 V617F mutation status [4]. Clinical trials should stratify patients by this mutation and by MPN subtype (PV, ET, MF) for a clear interpretation of efficacy signals.

- **Endpoint Selection:** The MPN-SAF TSS is a robust tool for capturing patient-reported benefits beyond traditional hematological responses. A **≥50% reduction in the total score** is a clinically meaningful benchmark for evaluating symptomatic improvement in MF trials [3].
- **Safety Monitoring:** Protocol should include close monitoring of renal function parameters (e.g., blood creatinine) and serum uric acid levels, as these were identified as dose-limiting toxicities during the phase 1 study [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Myeloproliferative Neoplasm (MPN) Symptom Assessment ... [pmc.ncbi.nlm.nih.gov]
2. MPN Total Symptom Score (MPN-SAF TSS) [thehematologist.org]
3. A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor ... [pubmed.ncbi.nlm.nih.gov]
4. Phase 2 study of gandotinib (LY2784544) in patients with ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Gandotinib clinical trial endpoints MPN-SAF TSS]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548077#gandotinib-clinical-trial-endpoints-mpn-saf-tss>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com